molecular formula C5H8N2O2S B025025 2-Amino-5,6-dihydro-4H-1,3-thiazine-4-carboxylic acid CAS No. 103983-05-7

2-Amino-5,6-dihydro-4H-1,3-thiazine-4-carboxylic acid

Cat. No.: B025025
CAS No.: 103983-05-7
M. Wt: 160.2 g/mol
InChI Key: WWVRIXFXCHXYQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5,6-dihydro-4H-1,3-thiazine-4-carboxylic acid (CAS 103983-05-7) is a versatile dihydro-1,3-thiazine derivative with the molecular formula C5H8N2O2S and a molecular weight of 160.194 g/mol . This compound features a six-membered heterocyclic ring containing both nitrogen and sulfur atoms, a structural motif recognized as a privileged scaffold in medicinal chemistry due to its association with a wide spectrum of biological activities . Thiazine derivatives, particularly the 5,6-dihydro-4H-1,3-thiazine core, are extensively investigated as key structural components in pharmaceutical development. These compounds are widely acknowledged as pharmaceutical molecules with a wide range of biological activities . Research indicates that structural analogs of this compound have demonstrated significant promise as antibacterial , antifungal , antiviral (including specific activity against Herpes simplex virus type 1 (HSV-1) ), and anticonvulsant agents . The 1,3-thiazine framework is an important structural motif found in bioactive compounds and is a key component in the well-known class of β-lactam antibiotics, such as cephradine, underscoring its profound relevance in antibiotic research . The mechanism of action for thiazine derivatives can vary based on specific structural modifications, but they have been explored as inhibitors for various biological targets; for instance, some complex thiazine-carboxylic acid derivatives have been studied as beta-lactamase inhibitors . This reagent serves as a critical synthetic intermediate for constructing more complex molecules and is a valuable scaffold for structure-activity relationship (SAR) studies aimed at developing novel therapeutics against multi-drug resistant microorganisms and other diseases . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-amino-5,6-dihydro-4H-1,3-thiazine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2S/c6-5-7-3(4(8)9)1-2-10-5/h3H,1-2H2,(H2,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVRIXFXCHXYQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=NC1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20633970
Record name 2-Amino-5,6-dihydro-4H-1,3-thiazine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103983-05-7
Record name 2-Amino-5,6-dihydro-4H-1,3-thiazine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,6-dihydro-4H-1,3-thiazine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of a β-amino acid with a thiourea derivative under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiazine ring.

Industrial Production Methods

Industrial production of 2-Amino-5,6-dihydro-4H-1,3-thiazine-4-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,6-dihydro-4H-1,3-thiazine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazine ring to a more saturated form.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazine ring.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 2-amino-5,6-dihydro-4H-1,3-thiazine-4-carboxylic acid exhibits notable antimicrobial activity against various bacterial strains. It has been studied for its potential to inhibit the growth of pathogens, making it a candidate for developing new antibiotics.

Enzyme Inhibition

The compound is also investigated for its role in enzyme inhibition. Thiazine derivatives are known to interact with enzymes involved in critical biological processes, potentially leading to therapeutic applications in treating diseases such as cancer and infections .

Cancer Treatment

Due to its ability to inhibit specific enzymes and pathways associated with tumor growth, 2-amino-5,6-dihydro-4H-1,3-thiazine-4-carboxylic acid is being explored as a potential agent in cancer therapy. Its structural characteristics may allow it to interfere with cancer cell proliferation.

Inflammatory Conditions

The compound has been identified as a selective inhibitor of inducible nitric oxide synthase (iNOS), which plays a significant role in inflammation. This property suggests potential applications in treating inflammatory diseases such as sepsis and autoimmune disorders .

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that 2-amino-5,6-dihydro-4H-1,3-thiazine-4-carboxylic acid exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency compared to standard antibiotics.

Case Study 2: iNOS Inhibition

In vivo experiments evaluated the anti-inflammatory effects of the compound in rat models subjected to lipopolysaccharide (LPS)-induced inflammation. Results indicated that treatment with the compound significantly reduced inflammatory markers and provided insights into its mechanism as an iNOS inhibitor .

Mechanism of Action

The mechanism of action of 2-Amino-5,6-dihydro-4H-1,3-thiazine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers and Structural Analogues

Compound Name CAS Number Key Structural Differences Functional Impact Biological Activity
5,6-Dihydro-4H-1,3-thiazine-2-carboxylic acid 24676-14-0 Carboxylic acid at position 2 Altered hydrogen bonding and electronic distribution Limited data; potential differences in solubility and target interactions
2-Amino-5,6-dihydro-4H-1,3-thiazin-4-one 24676-14-0* Ketone group at position 4 (vs. carboxylic acid) Reduced acidity; increased lipophilicity Identified as a nitric oxide synthase inhibitor in hydrobromide form (2-ADT)
2-Amino-5,6-Dihydro-1,3-Benzothiazol-7(4H)-One 17583-10-7 Benzothiazole core (fused benzene-thiazine) Enhanced aromaticity and rigidity Noted for potential antimicrobial activity

Functional Group Variations

  • 2-ADT (Hydrobromide Salt): The hydrobromide form of 2-amino-5,6-dihydro-4H-1,3-thiazine exhibits enhanced solubility in polar solvents and demonstrated radioprotective effects in mice by suppressing nitric oxide synthase (NOS) and reducing oxidative stress . In contrast, the carboxylic acid derivative may exhibit lower solubility but greater capacity for ionic interactions via its carboxylate group.

Ring System Comparisons

  • Thiazole Derivatives (e.g., 2-(Ethylamino)-5-methyl-1,3-thiazole-4-carboxylic acid): Five-membered thiazoles are more rigid and electronically distinct, often showing antimicrobial activity . The six-membered thiazine ring in the target compound allows conformational flexibility, which may enhance binding to diverse biological targets.
  • Quinazoline Derivatives (e.g., 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid): Bicyclic quinazolines offer planar structures with higher aromaticity, favoring interactions with DNA or enzymes like dihydrofolate reductase .

Research Findings and Mechanistic Insights

  • Radiation Protection: 2-ADT (hydrobromide) improved survival rates in irradiated mice by 20–30% through NOS inhibition and antioxidant pathway activation . The carboxylic acid variant’s efficacy in similar contexts remains unexplored but warrants investigation due to its structural similarity.
  • Enzyme Inhibition : Thiazine derivatives with electron-withdrawing groups (e.g., ketones or carboxylic acids) show promise in targeting proteases and oxidoreductases. For example, BACE-1 inhibitors incorporate thiazine-like scaffolds for Alzheimer’s disease research .
  • Synthetic Versatility : The carboxylic acid group enables conjugation with amines or alcohols, facilitating the synthesis of amides and esters for drug discovery .

Biological Activity

2-Amino-5,6-dihydro-4H-1,3-thiazine-4-carboxylic acid (CAS Number: 103983-05-7) is a heterocyclic compound characterized by the presence of nitrogen and sulfur atoms in its structure. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by various research findings and case studies.

PropertyValue
Molecular FormulaC₅H₈N₂O₂S
Molecular Weight160.194 g/mol
IUPAC Name2-amino-5,6-dihydro-4H-1,3-thiazine-4-carboxylic acid
LogP0.529
PSA (Polar Surface Area)98.480 Ų

Synthesis

The synthesis of 2-amino-5,6-dihydro-4H-1,3-thiazine-4-carboxylic acid typically involves cyclization reactions between β-amino acids and thiourea derivatives under acidic conditions. This method allows for the formation of the thiazine ring structure essential for its biological activity .

1. Antimicrobial Activity

Research indicates that thiazine derivatives exhibit significant antimicrobial properties. In particular, 2-amino-5,6-dihydro-4H-1,3-thiazine-4-carboxylic acid has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds often fall below 500 µg/mL, indicating strong antimicrobial potential .

2. Anticancer Activity

Several studies have explored the anticancer properties of thiazine derivatives. For instance, compounds related to 2-amino-5,6-dihydro-4H-1,3-thiazine have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action is thought to involve the inhibition of specific enzymes involved in cancer cell proliferation .

3. Anti-inflammatory Activity

The anti-inflammatory effects of thiazine derivatives have also been documented. In vivo studies suggest that these compounds can reduce inflammation markers in animal models, potentially through the modulation of cytokine release and inhibition of inflammatory pathways .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by Torres-García et al. evaluated the antimicrobial efficacy of various thiazine derivatives against multidrug-resistant bacterial strains. The results indicated that certain derivatives exhibited potent activity with IC₅₀ values ranging from 51 to 6.6 nM against resistant strains .

Case Study 2: Anticancer Mechanism
In a study published in the Journal of Biological Chemistry, researchers investigated the anticancer mechanisms of thiazine derivatives. They found that these compounds induced apoptosis in cancer cells through mitochondrial pathways and inhibited cell cycle progression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.